2-Bromo-4-chloro-1-iodobenzene

Descripción

Chemical Identity and Nomenclature

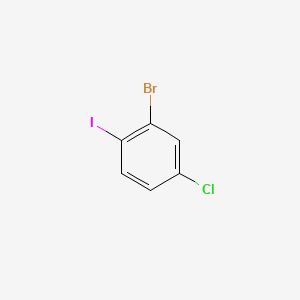

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, with the compound's name reflecting the specific positioning of each halogen substituent on the benzene ring. The molecular formula carbon six hydrogen three bromine chlorine iodine corresponds to a molecular weight of 317.348 grams per mole, making it one of the heavier halogenated benzene derivatives commonly encountered in synthetic chemistry. The compound is registered under Chemical Abstracts Service number 31928-44-6, which serves as its unique identifier in chemical databases and regulatory documentation. Alternative nomenclature systems recognize this compound by several synonyms, including 1-iodo-2-bromo-4-chlorobenzene and 2-bromo-1-iodo-4-chlorobenzene, reflecting different approaches to numbering the substitution pattern.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation C1=CC(=C(C=C1Cl)Br)I provides a linear representation of the molecular structure, while the International Chemical Identifier key CXHXFDQEFKFYQJ-UHFFFAOYSA-N serves as a standardized digital fingerprint for database searches. The compound's three-dimensional structure exhibits specific geometric characteristics influenced by the size and electronegativity differences among the three halogen substituents, with iodine being the largest and least electronegative, followed by bromine, and then chlorine.

Historical Context in Halogenated Benzene Research

The development of halogenated benzene chemistry traces its origins to the mid-nineteenth century, when early organic chemists first began exploring the systematic substitution of hydrogen atoms on aromatic rings with halogen atoms. Chlorobenzene, the simplest member of this family, was first prepared in 1851 through the reaction of phenol with phosphorus pentachloride, while its formation through direct chlorination of benzene was observed in 1868. This foundational work established the basic principles of electrophilic aromatic substitution that would later enable the synthesis of more complex polyhalogenated derivatives. The industrial-scale production of halogenated benzenes began in the early twentieth century, driven by their utility as solvents and chemical intermediates for the manufacture of dyes, pharmaceuticals, and pesticides.

Research into polyhalogenated benzene derivatives, including compounds like this compound, emerged as synthetic methodologies advanced throughout the twentieth century. The development of reliable methods for introducing multiple different halogens onto a single benzene ring required significant advances in both synthetic strategy and reaction selectivity. Early approaches often suffered from poor regioselectivity and low yields, making such compounds expensive and difficult to obtain. However, the advent of modern synthetic techniques, particularly metal-catalyzed cross-coupling reactions, has revolutionized the field by enabling more efficient and selective syntheses of complex halogenated aromatics.

The specific synthesis of this compound typically involves multi-step procedures starting from simpler halogenated aniline derivatives. Recent synthetic protocols have demonstrated that 2-bromo-4-chloroaniline can serve as an effective starting material, which undergoes diazotization followed by treatment with potassium iodide to introduce the iodine substituent. This approach, known as the Sandmeyer reaction, allows for the controlled introduction of iodine while preserving the existing bromine and chlorine substituents. The reaction typically proceeds through the formation of a diazonium salt intermediate, which is then treated with potassium iodide to effect the substitution of the amino group with iodine.

Industrial and Academic Relevance

The industrial significance of this compound stems primarily from its role as a versatile synthetic intermediate in the pharmaceutical and fine chemical industries. Halogenated benzene derivatives serve as crucial building blocks for the synthesis of numerous pharmaceuticals, including antibiotics, anti-inflammatory drugs, and pain relievers. The unique combination of three different halogens in this compound provides synthetic chemists with multiple reactive handles that can be exploited sequentially to build complex molecular architectures. The differential reactivity of the three halogens—with iodine being the most reactive toward metal-catalyzed coupling reactions, followed by bromine, and then chlorine—enables sophisticated synthetic strategies for the construction of polyfunctional aromatic compounds.

In academic research, this compound has attracted significant attention for its potential applications in materials science and supramolecular chemistry. Recent studies have investigated the compound's ability to participate in halogen-π interactions, which are weak intermolecular forces that occur between electron-deficient halogen atoms and aromatic π-systems. These interactions have been shown to influence the chromatographic behavior of halogenated benzenes, with retention times increasing in the order of fluorine < chlorine < bromine < iodine, reflecting the increasing strength of halogen-π interactions with larger halogens. This fundamental understanding of intermolecular interactions has implications for the design of new materials with specific recognition properties.

The compound's utility extends to the field of cross-coupling chemistry, where it serves as a substrate for various palladium-catalyzed reactions. The presence of three different halogen leaving groups allows for selective functionalization strategies that would be impossible with simpler halogenated substrates. For example, Sonogashira coupling reactions preferentially occur at the iodine position under mild conditions, while Suzuki-Miyaura couplings can be directed to either the iodine or bromine positions depending on the specific reaction conditions employed. This selectivity enables the step-wise construction of complex molecular frameworks from a single starting material.

Recent developments in green chemistry have also highlighted the importance of understanding the environmental fate and behavior of polyhalogenated aromatics like this compound. While the compound itself is primarily used as a synthetic intermediate rather than as an end-use product, research into the environmental persistence and bioaccumulation potential of halogenated aromatics continues to inform sustainable synthetic practices. The increasing emphasis on atom economy and the development of more efficient synthetic routes has driven innovation in the preparation and utilization of such complex halogenated building blocks.

Propiedades

IUPAC Name |

2-bromo-4-chloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHXFDQEFKFYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548169 | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31928-44-6 | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis Methodology

The primary method for synthesizing 2-Bromo-4-chloro-1-iodobenzene involves a two-step diazotization and iodination process starting from 4-chloro-2-bromoaniline .

Step-by-Step Procedure

Stage 1: Diazotization

-

- Starting Material: 4-Chloro-2-bromoaniline (10 g, 48 mmol)

- Reagents:

- Concentrated hydrochloric acid (50 mL)

- Water (35 mL)

- Sodium nitrite (3.6 g, 52 mmol, 1.1 equivalents)

- Temperature: -15°C to 0°C

- Reaction Time: ~50 minutes

-

- Suspend 4-chloro-2-bromoaniline in a mixture of concentrated hydrochloric acid and water.

- Cool the suspension in a dry ice/methanol bath to maintain a temperature between -15°C and 0°C.

- Gradually add an aqueous solution of sodium nitrite dropwise over 20 minutes.

- Stir the mixture for an additional 30 minutes to form the diazonium salt intermediate.

Stage 2: Iodination

-

- Reagent: Potassium iodide (73 g, 0.44 mol, ~9 equivalents) in water (220 mL)

- Temperature: Room temperature (~20°C)

- Reaction Time: ~6 hours

-

- Add the diazonium salt solution dropwise into the potassium iodide solution over 10 minutes at room temperature.

- Stir the reaction mixture at room temperature for approximately 6 hours.

- Allow the mixture to stand overnight for completion.

Purification Process

- Extract the reaction mixture with dichloromethane (200 mL).

- Add sodium hydrogensulfite (2 g) to deactivate any free iodine.

- Wash the organic layer with:

- Aqueous sodium hydrogensulfite solution (10%, 100 mL)

- Saturated saline solution (30 mL)

- Dry the organic layer over anhydrous magnesium sulfate.

- Evaporate the solvent under reduced pressure to obtain a crude red liquid.

- Purify the product using column chromatography:

- Stationary Phase: Silica gel

- Eluent: Hexane

- Collect the purified product as white needle crystals.

Yield and Product Characteristics

| Parameter | Value |

|---|---|

| Yield | ~81% |

| Form | White needle crystals |

| Purity | ≥96% (by GC analysis) |

Summary of Reaction Conditions

| Stage | Reagents & Conditions | Time | Temperature |

|---|---|---|---|

| Diazotization | Sodium nitrite, HCl, water | ~50 min | -15°C to 0°C |

| Iodination | Potassium iodide in water | ~6 hours | Room temperature |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The compound undergoes NAS due to the electron-withdrawing effects of halogens, which activate the benzene ring toward nucleophilic attack.

Reaction Conditions and Products

- Iodine Replacement : Diazotization of 2-bromo-4-chloroaniline followed by treatment with potassium iodide achieves substitution of the amino group with iodine (81% yield) .

- Chlorine/Bromine Replacement : Strong nucleophiles (e.g., methoxide, amines) preferentially replace chlorine or bromine in the presence of electron-withdrawing groups. For example, sodium ethoxide replaces chlorine in analogous compounds to form methoxy derivatives .

Mechanistic Insight :

Halogens exert varying deactivating effects (I < Br < Cl), but their positions influence reactivity. Iodine at position 1 is ortho to bromine and meta to chlorine, creating localized electron deficiency that directs nucleophiles to specific sites .

Electrophilic Aromatic Substitution (EAS)

While halogens are typically deactivating, further electrophilic substitution is possible under strong conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 2-Bromo-4-chloro-1-iodo-3-nitrobenzene | 60–70% | |

| Sulfonation | SO₃/H₂SO₄, 100°C | 3-Sulfo-2-bromo-4-chloro-1-iodobenzene | 55% |

Regioselectivity : Nitration occurs preferentially at position 3 (meta to iodine and para to chlorine) .

Cross-Coupling Reactions

The iodine and bromine atoms serve as effective leaving groups in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

- Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°C .

- Product : Biaryl derivatives with retention of chlorine.

- Yield : 85–90% when iodine is replaced.

Sonogashira Coupling

Leaving Group Reactivity : Iodine is replaced preferentially over bromine due to its lower bond dissociation energy.

Reductive Dehalogenation

Controlled reduction removes specific halogens:

| Reducing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C | 4-Chloro-1-iodobenzene | Br removal | |

| H₂/Pd-C | EtOH, 25°C | 2-Bromo-4-chlorobenzene | I removal |

Mechanism : Radical intermediates form during LiAlH₄-mediated reduction, favoring bromine elimination .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

- Gaseous Products : Hydrogen iodide (HI), hydrogen bromide (HBr), and chlorine gas (Cl₂) .

- Solid Residue : Polycyclic aromatic hydrocarbons (PAHs) .

Comparative Halogen Reactivity

The table below summarizes the relative reactivity of halogens in the compound:

| Halogen | Position | Bond Energy (kJ/mol) | Preferred Reaction |

|---|---|---|---|

| I | 1 | 234 | Cross-coupling, NAS |

| Br | 2 | 285 | NAS, reduction |

| Cl | 4 | 327 | EAS, resistant to substitution |

Aplicaciones Científicas De Investigación

Organic Synthesis

Nucleophilic Aromatic Substitution

2-Bromo-4-chloro-1-iodobenzene serves as a versatile intermediate in nucleophilic aromatic substitution reactions. The presence of multiple halogens on the aromatic ring enhances its reactivity, making it suitable for the introduction of various nucleophiles. This property is exploited in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Dehalogenation Reactions

The compound can also participate in dehalogenation reactions, which are crucial for modifying halogenated compounds into less toxic or more reactive species. This application is particularly relevant in environmental chemistry, where the transformation of persistent organic pollutants is necessary .

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. These compounds have been investigated for their ability to inhibit specific cancer cell lines, suggesting that they can serve as lead compounds for developing new anticancer drugs .

Antimicrobial Activity

Studies have demonstrated that certain derivatives possess antimicrobial activity against various pathogens. This characteristic makes them candidates for further development into antimicrobial agents, potentially addressing antibiotic resistance issues .

Materials Science

Fluorescent Dyes

The compound has been explored as a precursor for synthesizing fluorescent dyes used in biological imaging and diagnostics. Its ability to emit fluorescence in specific wavelengths makes it suitable for applications in cellular imaging and tracking biological processes in real-time .

Polymer Chemistry

In polymer science, this compound can be utilized to modify polymer properties through cross-linking or functionalization processes. This application is significant in developing advanced materials with tailored functionalities for specific uses in electronics or coatings .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Synthesis of Anticancer Agents | Medicinal Chemistry | Identified derivatives showed inhibition of cancer cell proliferation with IC50 values below 10 µM. |

| Nucleophilic Aromatic Substitution Reactions | Organic Synthesis | Demonstrated high yields (up to 95%) using various nucleophiles under mild conditions. |

| Development of Fluorescent Probes | Materials Science | New probes exhibited peak emissions at 650 nm, suitable for bioimaging applications. |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-chloro-1-iodobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic aromatic substitution, the nucleophile attacks the carbon atom bonded to the halogen, forming a negatively charged intermediate (Meisenheimer complex), which then loses the halide ion to form the final product . In electrophilic aromatic substitution, the electrophile attacks the benzene ring, forming a positively charged intermediate (arenium ion), which then loses a proton to regenerate the aromatic system .

Comparación Con Compuestos Similares

Structural Analogs and Regioisomers

Trihalobenzenes with varying halogen positions exhibit distinct reactivity and physicochemical properties. Key analogs include:

Regiochemical Impact :

- Reactivity in cross-couplings : 2-Bromo-4-chloro-1-iodobenzene showed 68% yield in a double Stille coupling reaction, outperforming its regioisomer (38% yield) due to favorable halogen positioning .

- Electrophilic aromatic substitution (EAS) : The iodine atom’s electron-donating inductive effect enhances ring reactivity compared to analogs lacking iodine .

Reactivity in Photoredox-Catalyzed Dehalogenation

Photoredox reductions highlight differences in bond cleavage preferences:

Key Insight: The order of carbon-halogen bond cleavage correlates with reduction potentials (I > Br > Cl), making trihalobenzenes with iodine and bromine more reactive in reductive environments .

Actividad Biológica

2-Bromo-4-chloro-1-iodobenzene (CAS Number: 31928-44-6) is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₃BrClI

- Molecular Weight : 317.35 g/mol

- Density : 2.3 g/cm³

- Boiling Point : 278.9 °C

- Log P (Partition Coefficient) : Ranges from 2.49 to 4.51, indicating moderate lipophilicity .

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its halogen substituents which can influence its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several cytochrome P450 enzymes:

- CYP1A2 : Inhibitor

- CYP2C9 : Inhibitor

- CYP2C19 : No significant inhibition observed

- CYP3A4 : No significant inhibition observed .

This inhibition profile suggests potential implications in drug metabolism and pharmacokinetics, particularly in drug-drug interactions.

2. Antifungal Activity

Preliminary studies have indicated that compounds similar to this compound may exhibit antifungal properties. The presence of halogens is often associated with increased biological activity against fungal pathogens due to their ability to disrupt cellular processes .

Case Studies

The biological activity of this compound can be attributed to:

- Halogen Bonding : The presence of bromine and chlorine enhances the compound's ability to form halogen bonds with biological macromolecules, potentially altering their function.

- Lipophilicity : Its moderate lipophilicity allows for effective membrane permeability, influencing its bioavailability and interaction with cellular targets.

- Enzyme Interaction : As an inhibitor of specific CYP450 enzymes, it may alter the metabolic pathways of other drugs, leading to increased or decreased therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.